2-Chloro-3,6-difluorophenol
Overview
Description
Synthesis Analysis
The synthesis of halogenated phenols can be complex and often requires specific conditions for the introduction of halogen atoms into the phenolic ring. For example, the synthesis of Schiff base compounds involving chlorophenyl groups, as mentioned in the study of the crystal structure, spectroscopy, and quantum chemical studies of a related compound, involves the use of specific reagents and conditions . Similarly, the synthesis of (hetero)arene-fused difluorinated compounds is achieved through a combination of a thiolate with difluorocarbene . These methods may provide a basis for the synthesis of 2-Chloro-3,6-difluorophenol, although the exact procedure would need to be tailored to the specific substitution pattern of the compound.
Molecular Structure Analysis
The molecular structure of halogenated phenols is crucial in determining their reactivity and physical properties. For instance, the study of the molecular structure of 2-fluorophenol and 2,6-difluorophenol by gas-phase electron diffraction revealed the possibility of intramolecular hydrogen bonding . This suggests that this compound may also exhibit similar intramolecular interactions, which could influence its chemical behavior.
Chemical Reactions Analysis
Halogenated phenols can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. The base-promoted reaction of nucleophiles with halogenated alkenes, as described in the synthesis of various β-substituted-trifluoromethyl-ethenes, indicates that halogen atoms on the aromatic ring can be reactive sites for chemical transformations . This reactivity could be relevant to this compound, which contains both chlorine and fluorine atoms that may participate in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenols are influenced by their molecular structure. For example, the Schiff base compound mentioned in the study has been characterized by various spectroscopic methods, and its tautomeric stability was investigated, revealing that the enol form is more stable than the keto form . The presence of halogen atoms can also affect the compound's boiling point, solubility, and density. The nonlinear optical properties of the Schiff base compound were predicted to be much greater than those of urea, indicating that halogenation can significantly alter the electronic properties of phenolic compounds .
Scientific Research Applications
1. Gearing Dynamics in Silylium Ions
Research on the intramolecular halogen stabilization of silylium ions, specifically the 2,6-Bis(2,6-difluorophenyl)phenyldimethylsilanium ion, highlights the significance of 2-chloro-3,6-difluorophenol derivatives. These compounds display a unique C(2) trigonal-bipyramidal geometry where fluorines coordinate to the silyl cation, exhibiting a disrotatory gearing mechanism. This study demonstrates the critical role of coordinating halogens in directing molecular dynamics, with implications for understanding molecular motion and design in chemistry (Romanato et al., 2010).
2. Oxidative Polymerization
2,6-Difluorophenol has been used in the oxidative polymerization process, employing the Fe-salen complex and hydrogen peroxide. This resulted in the formation of poly(2,6-difluoro-1,4-phenylene oxide), a polymer with potential applications in materials science. The process led to the synthesis of crystalline poly(phenylene oxide) from 2,6-difluorophenol, marking a first in this area of research (Ikeda et al., 2000).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-3,6-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIZSAAJTPZUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378553 | |
Record name | 2-Chloro-3,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261762-50-9 | |
Record name | 2-Chloro-3,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3,6-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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